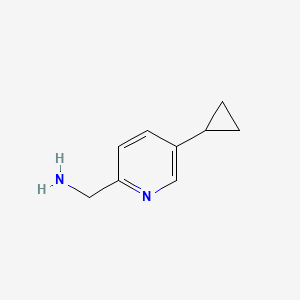
(5-Cyclopropylpyridin-2-yl)methanamine
Descripción general
Descripción
“(5-Cyclopropylpyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 1073428-41-7 . It has a molecular weight of 148.21 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (5-cyclopropyl-2-pyridinyl)methanamine . The InChI code for this compound is 1S/C9H12N2/c10-5-9-4-3-8 (6-11-9)7-1-2-7/h3-4,6-7H,1-2,5,10H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Biased Agonism in Drug Discovery
(5-Cyclopropylpyridin-2-yl)methanamine derivatives have been identified as significant in the development of new drug candidates, particularly as "biased agonists" targeting specific receptors. For instance, in the realm of serotonin 5-HT1A receptor compounds, derivatives of this chemical have shown promise. These derivatives exhibit high selectivity and affinity for the serotonin 5-HT1A receptors, leading to the development of potential antidepressant drug candidates with reduced side effects (Sniecikowska et al., 2020).
Anticancer Properties
Research has shown that derivatives of this compound possess notable anticancer properties. A study by Ramazani et al. (2014) synthesized N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and found them to exhibit significant cytotoxic activity against various cancer cell lines, surpassing the efficacy of known drugs like doxorubicin in certain cases (Ramazani et al., 2014).
Antimicrobial Activity
Compounds derived from this compound have also been explored for their antimicrobial properties. A study by Rao et al. (2013) synthesized a novel azetidine derivative and found it displayed acceptable antibacterial and antifungal activities (Rao et al., 2013).
Bone Disorder Treatments
In the search for treatments for bone disorders, derivatives of this compound have been identified as effective in targeting the Wnt beta-catenin cellular messaging system. This discovery has led to the development of compounds like WAY-262611, which showed a dose-dependent increase in trabecular bone formation rate in animal models (Pelletier et al., 2009).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Relevant Papers I found some relevant papers during the search, but I couldn’t retrieve specific details about them .
Propiedades
IUPAC Name |
(5-cyclopropylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXOQJCMVFNCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

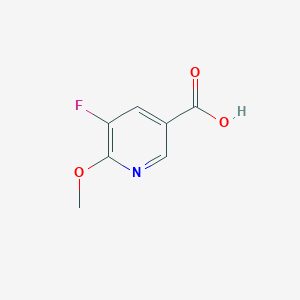
![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)
![1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid](/img/structure/B1395972.png)
![2,6-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1395973.png)
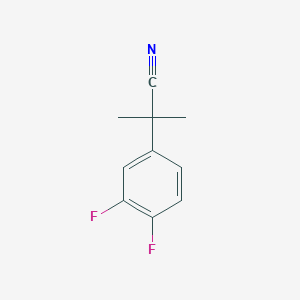
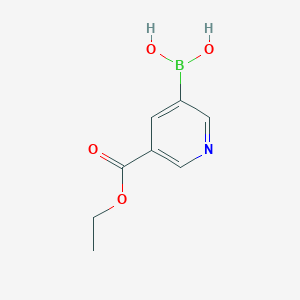

![6,6-Difluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B1395984.png)

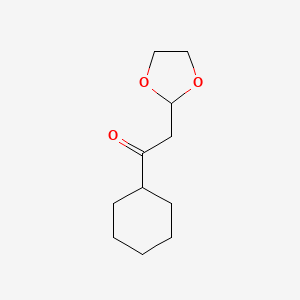
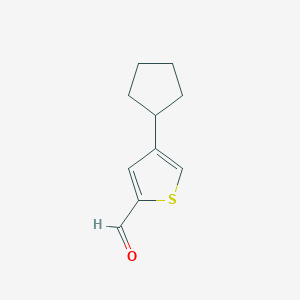
![5-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1395989.png)
![[1,2,3]Triazolo[1,5-a]pyridin-4-amine](/img/structure/B1395991.png)
![(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B1395992.png)